molecular formula C11H13BrN2O3 B1454423 Ethyl 3-(5-bromopicolinamido)propanoate CAS No. 1274070-41-5

Ethyl 3-(5-bromopicolinamido)propanoate

Cat. No. B1454423
Key on ui cas rn: 1274070-41-5
M. Wt: 301.14 g/mol
InChI Key: LAIDCHLPWCKNGR-UHFFFAOYSA-N
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Patent
US08748624B2

Procedure details

Solid HATU (3.8 g, 9.9 mmol) was added to a THF solution (100 mL) of 5-bromopicolinic acid (2.0 g, 9.9 mmol), i-Pr2NEt (5.2 mL, 29.7 mmol), and (3-alanine ethyl ester hydrochloride (1.7 g, 10.9) and the resulting mixture was warmed to 45° C. After 16 h the resulting mixture was diluted with EtOAc, washed with water and brine, dried (Na2SO4), concentrated and purified via column chromatography to yield the title compound.
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
3-alanine ethyl ester hydrochloride
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C([O:8]N1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH2:25]1[CH2:29][O:28][CH2:27][CH2:26]1.[Br:30][C:31]1[CH:32]=[CH:33][C:34]([C:37]([OH:39])=O)=[N:35][CH:36]=1.CC[N:42]([CH:46](C)C)C(C)C>CCOC(C)=O>[Br:30][C:31]1[CH:32]=[CH:33][C:34]([C:37]([NH:42][CH2:46][CH2:26][C:27]([O:28][CH2:29][CH3:25])=[O:8])=[O:39])=[N:35][CH:36]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)O
Name
Quantity
5.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
3-alanine ethyl ester hydrochloride
Quantity
1.7 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(=O)NCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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